molecular formula C8H11NO2 B12095990 (2-Methoxy-5-methylpyridin-3-yl)methanol

(2-Methoxy-5-methylpyridin-3-yl)methanol

Cat. No.: B12095990
M. Wt: 153.18 g/mol
InChI Key: WYOSXNJXIYQWEO-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxy-5-methylpyridine.

    Formylation: The 2-methoxy-5-methylpyridine undergoes formylation to introduce a formyl group at the 3-position.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo further reduction to form different derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formyl and carboxylic acid derivatives

    Reduction: Various reduced derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

(2-Methoxy-5-methylpyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy and methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-5-methylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    (2-Methoxy-3-methylpyridine): The position of the methyl group affects its chemical properties and reactivity.

    (2-Methoxy-5-ethylpyridine): The ethyl group introduces different steric and electronic effects compared to the methyl group.

Uniqueness

(2-Methoxy-5-methylpyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2-methoxy-5-methylpyridin-3-yl)methanol

InChI

InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-4,10H,5H2,1-2H3

InChI Key

WYOSXNJXIYQWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)CO

Origin of Product

United States

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